molecular formula C22H38O5 B1241597 8-iso Misoprostol

8-iso Misoprostol

Cat. No.: B1241597
M. Wt: 382.5 g/mol
InChI Key: OJLOPKGSLYJEMD-ZRDIBKRKSA-N
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Description

Methyl (13E)-11,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methyl group, and a conjugated double bond system. Its chemical formula is C21H36O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-iso Misoprostol typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as microwave-assisted derivatization, which significantly reduces reaction times and improves efficiency. This method has been validated for its accuracy and speed, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl (13E)-11,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Methyl (13E)-11,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-iso Misoprostol involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (13E)-11,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C22H38O5

Molecular Weight

382.5 g/mol

IUPAC Name

methyl 7-[3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+

InChI Key

OJLOPKGSLYJEMD-ZRDIBKRKSA-N

SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O

Isomeric SMILES

CCCCC(C)(C/C=C/C1C(CC(=O)C1CCCCCCC(=O)OC)O)O

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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